2,5-Dimethoxycinnamaldehyde

CAS No.: 33538-93-1

Cat. No.: VC18205949

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33538-93-1 |

|---|---|

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | (E)-3-(2,5-dimethoxyphenyl)prop-2-enal |

| Standard InChI | InChI=1S/C11H12O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h3-8H,1-2H3/b4-3+ |

| Standard InChI Key | QODHTNANDXLRSB-ONEGZZNKSA-N |

| Isomeric SMILES | COC1=CC(=C(C=C1)OC)/C=C/C=O |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)C=CC=O |

Introduction

Chemical Identity and Structural Properties

Molecular Structure

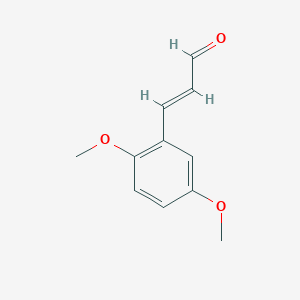

2,5-Dimethoxycinnamaldehyde features a cinnamaldehyde backbone (C₆H₅-CH=CH-CHO) with methoxy (-OCH₃) groups at the 2- and 5-positions of the aromatic ring (Fig. 1). The conjugated system of the α,β-unsaturated aldehyde contributes to its reactivity and biological activity.

Molecular Formula: C₁₁H₁₂O₃

Molecular Weight: 192.21 g/mol

IUPAC Name: (E)-3-(2,5-dimethoxyphenyl)prop-2-enal

Physicochemical Properties

-

Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, chloroform) due to methoxy groups enhancing polarity .

-

Melting Point: ~137–144°C (analogous to 4-dimethylaminocinnamaldehyde) .

-

Stability: Sensitive to light and air; requires storage at -20°C in dark conditions .

Synthesis Methods

Oxidative Heck Reaction

A palladium(II)-catalyzed oxidative Heck reaction between acrolein (CH₂=CH-CHO) and 2,5-dimethoxyphenylboronic acid yields 2,5-dimethoxycinnamaldehyde (Fig. 2). Optimal conditions include:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Oxidant: Benzoquinone (1.2 equiv)

-

Solvent: Acetonitrile, 24h at room temperature

Aldol Condensation

Condensation of 2,5-dimethoxybenzaldehyde with acetaldehyde under basic conditions (KOH/EtOH) provides an alternative route, though with lower regioselectivity .

Biological Activities

Antimicrobial Effects

-

Antibacterial: Exhibits MIC values of 12.5–50 μg/mL against Staphylococcus aureus and Escherichia coli, surpassing cinnamaldehyde’s activity .

-

Antifungal: Inhibits Candida albicans biofilm formation by 70% at 25 μg/mL .

Antioxidant Activity

-

DPPH Scavenging: 45% inhibition at 100 μg/mL, attributed to the methoxy groups’ electron-donating effects .

Applications in Research

Medicinal Chemistry

-

Prodrug Development: Serves as a precursor for fosmidomycin analogues targeting Mycobacterium tuberculosis DXR enzyme (IC₅₀: 0.8–27.3 μM) .

-

Enzyme Assays: Used in chromogenic quantification of proanthocyanidins and apotryptophanase .

Materials Science

-

Polymer Synthesis: Incorporated into conjugated polymers for optoelectronic devices due to extended π-system .

Table 2: Optimal Synthesis Conditions for 2,5-Dimethoxycinnamaldehyde

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Solvent | Acetonitrile |

| Temperature | RT (25°C) |

| Reaction Time | 24h |

| Yield | 85% |

| Adapted from |

Figures

Fig. 1: Structure of 2,5-Dimethoxycinnamaldehyde

(E)-3-(2,5-dimethoxyphenyl)prop-2-enal.

Fig. 2: Oxidative Heck Reaction Pathway

Acrolein + 2,5-dimethoxyphenylboronic acid → 2,5-dimethoxycinnamaldehyde .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume